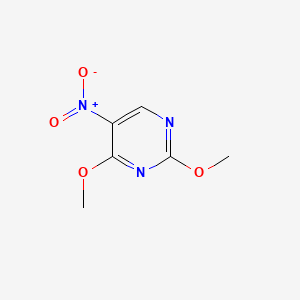

2,4-Dimethoxy-5-nitropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-12-5-4(9(10)11)3-7-6(8-5)13-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFZTUFUNIIZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dimethoxy-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the pyrimidine core is recognized as a 'privileged structure'—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] this compound emerges as a particularly valuable derivative within this class. Its architecture, featuring two reactive methoxy groups and a potent electron-withdrawing nitro group, makes it a versatile and highly strategic intermediate. The electronic properties conferred by these substituents create a platform ripe for selective chemical transformations, enabling the construction of complex molecular architectures.

This guide serves as a technical deep-dive into the core chemical properties of this compound. As a Senior Application Scientist, the objective is not merely to list data but to provide a causal understanding of the molecule's behavior. We will explore its synthesis from common precursors, dissect its reactivity through the lens of mechanistic principles, predict its spectroscopic fingerprint, and discuss its applications, empowering researchers to leverage this potent building block in their synthetic endeavors.

Core Physicochemical and Spectroscopic Data

A foundational understanding begins with the molecule's fundamental properties and its characteristic spectral signature. While direct experimental data for this specific compound is not aggregated in all databases, its properties can be reliably predicted based on well-understood chemical principles and data from closely related analogues.[2][3]

Physicochemical Properties

| Property | Value | Source/Rationale |

| Molecular Formula | C₆H₇N₃O₄ | Based on structure |

| Molecular Weight | 185.14 g/mol | Calculated from formula[3] |

| Appearance | Likely a yellow solid | Nitroaromatic compounds are often colored; related compounds like 2,4-dichloro-5-nitropyrimidine are yellow solids.[4] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol) | Inferred from similar compounds.[4] |

| Predicted pKa | -5.0 to -6.0 | The pyrimidine ring is weakly basic; this is significantly reduced by the electron-withdrawing nitro group.[4] |

Predicted Spectroscopic Profile

| Spectroscopy | Characteristic Features |

| ¹H NMR | δ ~9.0-9.2 ppm (s, 1H, H6), δ ~4.1-4.2 ppm (s, 6H, 2 x -OCH₃) |

| ¹³C NMR | δ ~170 ppm (C2/C4), δ ~158 ppm (C6), δ ~130 ppm (C5), δ ~55 ppm (-OCH₃) |

| IR Spectroscopy | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1580 & 1350 cm⁻¹ (asymmetric & symmetric NO₂ stretch), ~1600-1450 cm⁻¹ (C=N/C=C ring stretch), ~1250-1050 cm⁻¹ (C-O stretch)[5][6] |

| Mass Spectrometry | Expected [M]+ at m/z 185. Key fragments would involve loss of NO₂ (m/z 139), CH₃ (m/z 170), and OCH₃ (m/z 154).[7] |

Synthesis: A Methodical Approach from a Dichloro Precursor

The most direct and industrially relevant synthesis of this compound proceeds from its dichlorinated analogue, 2,4-dichloro-5-nitropyrimidine. This precursor is readily synthesized by the chlorination of 5-nitrouracil using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).[8] The subsequent step, a double nucleophilic aromatic substitution (SNAr), replaces both chlorine atoms with methoxy groups.

The causality for this two-step approach is rooted in efficiency and the reactivity of the intermediates. The chlorination of the uracil derivative creates excellent leaving groups (Cl⁻) on the pyrimidine ring. The strong electron-withdrawing effect of the 5-nitro group significantly activates the C2 and C4 positions towards nucleophilic attack, making the subsequent methoxylation both rapid and high-yielding.

Experimental Protocol: Synthesis via Double SNAr

Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine [8]

-

Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-nitrouracil (1.0 eq) and phosphorus oxychloride (POCl₃) (4.0 eq).

-

Catalysis: Under stirring, raise the temperature to 50°C. Cautiously add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction's completion via TLC or GC.

-

Workup: Cool the reaction mixture. Remove excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Reagent Prep: In a separate flask, prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol.

-

Setup: Dissolve the 2,4-dichloro-5-nitropyrimidine (1.0 eq) from Step 1 in anhydrous methanol and cool the solution in an ice bath.

-

Reaction: Slowly add the sodium methoxide solution to the pyrimidine solution, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC indicates the full consumption of the starting material.

-

Workup: Quench the reaction by adding water. A precipitate of the product should form.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Workflow Visualization

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-Dimethoxy-5-nitropyrimidine | C6H7N3O4 | CID 85139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine | lookchem [lookchem.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

- 8. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxy-5-nitropyrimidine

Foreword: Strategic Importance of 2,4-Dimethoxy-5-nitropyrimidine

This compound is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal chemistry and drug development. Its strategic importance lies in the orthogonal reactivity of its substituents: the nitro group, which can be readily reduced to an amine, and the two methoxy groups, which can be selectively manipulated or serve as key pharmacophoric elements. This guide provides a detailed, field-proven synthesis pathway, emphasizing the underlying chemical principles and practical considerations for researchers and development professionals.

Primary Synthesis Pathway: A Robust Two-Step Conversion from 5-Nitrouracil

The most reliable and scalable synthesis of this compound commences with the readily available starting material, 5-nitrouracil. The strategy involves a two-step sequence: a vigorous chlorination to form a highly reactive intermediate, followed by a nucleophilic aromatic substitution (SNAr) to install the desired methoxy groups.

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,4-Dimethoxy-5-nitropyrimidine

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethoxy-5-nitropyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document elucidates its molecular structure, details its synthesis via nucleophilic aromatic substitution, and offers an expert analysis of its spectroscopic characteristics. Furthermore, this guide explores the compound's reactivity and its strategic importance as a precursor to versatile amino-pyrimidine derivatives for the development of targeted therapeutics. Experimental protocols and theoretical explanations are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective utilization.

Introduction: The Strategic Importance of Substituted Pyrimidines

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of approved pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a valuable, yet not widely commercialized, building block whose utility lies in the versatile reactivity of its constituent functional groups. The electron-withdrawing nitro group at the C5 position significantly influences the electronic character of the ring and serves as a synthetic handle for the introduction of an amino group, a common pharmacophore. The methoxy groups at the C2 and C4 positions, introduced from a more readily available dichloro-precursor, are key to its role as a stable intermediate, poised for further synthetic transformations. This guide will delve into the fundamental chemistry of this molecule, providing the in-depth knowledge required for its application in complex synthetic campaigns.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a nitro group at position 5.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₄ | Calculated |

| Molecular Weight | 185.14 g/mol | Calculated |

| Appearance | Expected to be a light yellow solid | [1] |

| Solubility | Likely soluble in polar organic solvents like methanol, chloroform, and ethyl acetate. | Inferred |

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction starting from the readily available 2,4-dichloro-5-nitropyrimidine.

Caption: Synthetic workflow for this compound.

Causality of Experimental Choices

The choice of sodium methoxide in methanol is critical. Methoxide is a strong nucleophile, necessary to attack the electron-deficient pyrimidine ring. The electron-withdrawing nitro group at the C5 position, along with the inherent electron-deficient nature of the pyrimidine ring, activates the C2 and C4 positions towards nucleophilic attack. The reaction proceeds sequentially, with the first substitution occurring at the more reactive C4 position, followed by substitution at the C2 position. Using a molar excess of sodium methoxide ensures the complete displacement of both chlorine atoms. The reaction is typically performed at a low temperature initially to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.[1]

Detailed Experimental Protocol

This protocol is adapted from a patented procedure and should be performed by qualified personnel with appropriate safety precautions.[1]

Materials:

-

2,4-dichloro-5-nitropyrimidine (1 eq)

-

Sodium metal (2.2 eq)

-

Anhydrous Methanol

-

Water

-

n-Hexane

Procedure:

-

Under an inert atmosphere (e.g., argon), slowly add small pieces of sodium metal to anhydrous methanol in a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser. The reaction is exothermic.

-

After all the sodium has dissolved, cool the resulting sodium methoxide solution to -5 °C.

-

Prepare a suspension of 2,4-dichloro-5-nitropyrimidine in anhydrous methanol.

-

Carefully add the suspension of the starting material to the cold sodium methoxide solution in small portions, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic.

-

After the addition is complete, maintain the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature over approximately 2 hours.

-

Monitor the reaction for the complete consumption of the starting material using a suitable analytical technique (e.g., UPLC-MS).

-

Cool the reaction mixture to approximately 5 °C and filter the solid product.

-

Wash the crude product with a small amount of cold methanol.

-

To purify, suspend the crude product in water and stir vigorously for 10 minutes.

-

Filter the suspension, wash the solid with water, followed by n-hexane, and then air-dry overnight to yield this compound as a light yellow solid.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Key Bands | Rationale |

| ¹H NMR (CDCl₃) | δ ~8.9-9.2 ppm (s, 1H, H-6), δ ~4.1-4.3 ppm (s, 6H, 2 x -OCH₃) | The H-6 proton is expected to be significantly downfield due to the strong electron-withdrawing effect of the adjacent nitro group and the deshielding effect of the pyrimidine ring nitrogens. The two methoxy groups will likely appear as a single sharp singlet. |

| ¹³C NMR (CDCl₃) | δ ~160-170 ppm (C2, C4), δ ~150-155 ppm (C6), δ ~130-140 ppm (C5), δ ~55-60 ppm (-OCH₃) | The carbons bearing the methoxy groups (C2 and C4) will be the most downfield. The C5 carbon, attached to the nitro group, will also be significantly deshielded. The C6 carbon will be upfield relative to the substituted carbons. |

| IR (KBr) | ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ (asymmetric and symmetric NO₂ stretching), ~1600-1450 cm⁻¹ (C=C and C=N stretching of the pyrimidine ring), ~1250-1000 cm⁻¹ (C-O stretching of methoxy groups), ~3100-3000 cm⁻¹ (aromatic C-H stretching). | The most characteristic bands will be the strong absorptions from the nitro group. The spectrum will also show characteristic bands for the aromatic ring and the methoxy groups.[1] |

| Mass Spec (EI) | m/z 185 (M⁺), fragments corresponding to loss of -NO₂, -OCH₃, and ring fragmentation. | The molecular ion peak is expected at m/z 185. Common fragmentation pathways would include the loss of the nitro group (m/z 139) and methoxy groups. |

Reactivity and Application in Drug Development

The primary utility of this compound in drug development lies in its role as a synthetic intermediate. The nitro group is a versatile functional group that can be readily reduced to an amine, providing a key point for further molecular elaboration.

References

2,4-Dimethoxy-5-nitropyrimidine CAS number

An In-Depth Technical Guide to 2,4-Dimethoxy-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in synthetic chemistry. The document details its chemical identity, a robust and high-yield synthesis protocol, mechanistic insights into its reactivity, and its potential applications as a building block in medicinal chemistry and drug discovery. Emphasis is placed on the practical aspects of its handling, including detailed safety procedures and analytical characterization. This guide is intended to serve as an authoritative resource for scientists leveraging this versatile compound in their research and development endeavors.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrimidine ring, a scaffold of significant interest in the development of therapeutic agents. The electron-withdrawing nitro group at the 5-position, combined with the two methoxy groups at the 2- and 4-positions, defines its unique reactivity profile.

| Property | Value | Source |

| CAS Number | 30561-07-0 | [1] |

| Molecular Formula | C₆H₇N₃O₄ | [1] |

| Molecular Weight | 185.14 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| IUPAC Name | This compound | |

| Synonyms | 5-nitro-2,4-dimethoxypyrimidine | [2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a dihalonitropyrimidine. A well-documented, high-yield procedure utilizes sodium methoxide to displace chloride atoms.[2]

Experimental Protocol

Reaction: Synthesis of this compound from 2,4-dichloro-5-nitropyrimidine.

Materials:

-

Methanol (HPLC grade)

-

Sodium metal (Na)

-

2,4-dichloro-5-nitropyrimidine (Substrate)

-

Water, n-hexane

Procedure:

-

Preparation of Sodium Methoxide: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser under an inert argon atmosphere, add 1 L of methanol. Slowly add small pieces of sodium (2.2 equivalents) over approximately 1 hour.[2]

-

Causality: Sodium reacts exothermically with methanol to form sodium methoxide (NaOMe), the active nucleophile for the substitution reaction. The slow addition under an inert atmosphere prevents uncontrolled reaction and oxidation.

-

-

Reaction Mixture Cooling: Once all the sodium has dissolved, cool the resulting sodium methoxide solution to -5 °C using an ice-salt bath.[2]

-

Substrate Addition: Prepare a suspension of 2,4-dichloro-5-nitropyrimidine (1 equivalent) in 500 mL of methanol. Carefully add this suspension to the cold sodium methoxide solution in small portions over 40 minutes.[2]

-

Causality: This reaction is highly exothermic. Maintaining a low temperature (below +10 °C) is critical to prevent side reactions and ensure regioselective substitution. The formation of a solid product is expected during this phase.[2]

-

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature over approximately 2 hours. Monitor the reaction for the complete consumption of the starting material using a suitable analytical method like UPLC-MS.[2]

-

Product Isolation and Purification: Cool the mixture to 5 °C and filter the solid product. Wash the crude product with a small amount of cold methanol.[2]

-

Aqueous Wash: Suspend the crude solid in 1 L of water and stir vigorously for 10 minutes to dissolve any remaining inorganic salts.[2]

-

Final Wash and Drying: Filter the suspension and wash the collected solid sequentially with water (500 mL) and n-hexane (200 mL). Dry the product in air overnight.[2]

-

Causality: The n-hexane wash helps remove non-polar impurities and facilitates drying.

-

Expected Outcome: This protocol typically yields the target compound, this compound, as a light yellow solid with a yield of approximately 88% and a purity of >99% as determined by UPLC-MS.[2]

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to the Core Mechanism of Action of 2,4-Dimethoxy-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxy-5-nitropyrimidine is a synthetic heterocyclic compound with a pyrimidine scaffold, a class of molecules known for a wide array of biological activities. While direct and extensive research on the specific mechanism of action of this compound is not yet prevalent in the public domain, this in-depth technical guide will construct a putative mechanism of action based on the well-documented activities of structurally related 5-nitropyrimidines and the influence of 2,4-dimethoxy substitutions. This guide will delve into hypothesized molecular targets and cellular pathways, and critically, will provide a comprehensive, field-proven framework of experimental protocols to validate these hypotheses. Our objective is to furnish researchers and drug development professionals with a robust intellectual and practical toolkit to elucidate the therapeutic potential of this compound.

Introduction: The Enigma of a Substituted Pyrimidine

The pyrimidine ring is a foundational scaffold in medicinal chemistry, largely due to its structural analogy to the nucleobases of DNA and RNA.[1] This resemblance has led to the development of a multitude of pyrimidine derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of these derivatives is profoundly influenced by the nature and positioning of substituents on the pyrimidine core.[1]

This compound presents a fascinating case. The electron-donating methoxy groups at the C2 and C4 positions, coupled with the strongly electron-withdrawing nitro group at the C5 position, create a unique electronic and steric profile. While the synthesis of this compound is documented, its precise mechanism of action remains to be fully elucidated. This guide will, therefore, put forth a scientifically-grounded, hypothesized mechanism of action to serve as a foundational roadmap for future research.

A Hypothesized Mechanism of Action: A Dual-Pronged Approach

Based on the known bioactivities of related compounds, we propose a dual-pronged mechanism of action for this compound, centered on:

-

Enzyme Inhibition: Targeting key enzymes in critical cellular pathways.

-

Prodrug Bioactivation: Intracellular reduction of the nitro group to induce cytotoxicity.

It is plausible that one or both of these mechanisms contribute to the overall biological effect of the compound.

Putative Enzyme Inhibition: Targeting Dihydrofolate Reductase

Several 2,4-disubstituted pyrimidine derivatives are known inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[2][3] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

The 2,4-dimethoxy groups on the pyrimidine ring of our subject compound could play a critical role in binding to the active site of DHFR, potentially mimicking the binding of the natural substrate, dihydrofolate.

Proposed Signaling Pathway: DHFR Inhibition

Caption: Proposed inhibitory action on DHFR.

Putative Prodrug Bioactivation and Nitrative Stress

The 5-nitro group is a key feature of many antimicrobial and cytotoxic compounds.[4] In hypoxic environments, such as those found in solid tumors or within certain bacteria, the nitro group can be enzymatically reduced by nitroreductases to form highly reactive nitrogen species, including nitric oxide (NO) and nitroso radicals.[4][5] These reactive species can induce widespread cellular damage through:

-

DNA damage: Causing strand breaks and mutations.

-

Protein modification: Nitrosylation of cysteine residues in key enzymes, leading to their inactivation.

-

Lipid peroxidation: Damaging cellular membranes.

This bioactivation cascade can lead to apoptotic or necrotic cell death.

Proposed Bioactivation Pathway

Caption: Hypothesized prodrug bioactivation.

Experimental Validation: A Practical Guide

As a Senior Application Scientist, it is imperative to move from hypothesis to empirical validation. The following section outlines a series of self-validating experimental protocols to rigorously test the proposed mechanisms of action.

Validating DHFR Inhibition

This assay directly measures the ability of this compound to inhibit the enzymatic activity of DHFR.

Protocol:

-

Reagents and Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

This compound (test compound)

-

Methotrexate (positive control inhibitor)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a serial dilution of the test compound and methotrexate in assay buffer.

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and the diluted test compound or control. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of DHF and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow: DHFR Inhibition Assay

Caption: Workflow for DHFR enzyme inhibition assay.

CETSA can be used to verify target engagement in a cellular context by measuring changes in the thermal stability of DHFR upon compound binding.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to DHFR inhibitors).

-

Treat cells with varying concentrations of this compound or a vehicle control.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

-

Protein Analysis:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble DHFR in each sample using Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble DHFR against the temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the treated samples indicates that the compound has bound to and stabilized DHFR.

-

Validating Prodrug Bioactivation

This assay will determine if the compound releases NO upon enzymatic reduction.

Protocol:

-

Reagents and Materials:

-

This compound

-

A source of nitroreductase (e.g., bacterial nitroreductase or a cell lysate from hypoxic cancer cells)

-

NADPH

-

Griess reagent (for colorimetric detection of nitrite, a stable oxidation product of NO)

-

Assay buffer

-

-

Procedure:

-

In a microplate, combine the test compound, nitroreductase source, and NADPH in the assay buffer.

-

Incubate the reaction mixture under anaerobic or hypoxic conditions.

-

At various time points, take aliquots of the reaction mixture and add the Griess reagent.

-

Measure the absorbance at 540 nm to quantify the amount of nitrite produced.

-

An increase in nitrite concentration over time in the presence of the compound and the reductase indicates NO production.

-

This assay measures the generation of RONS within cells upon treatment with the compound.

Protocol:

-

Cell Culture and Staining:

-

Culture cells in a 96-well black, clear-bottom plate.

-

Load the cells with a fluorescent RONS indicator dye (e.g., CellROX Green or DAF-FM diacetate for NO).

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound.

-

Include a positive control for RONS induction (e.g., hydrogen peroxide).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope.

-

An increase in fluorescence in the treated cells compared to the control indicates an increase in intracellular RONS.

-

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table provides a template for summarizing the key data points that should be generated from the proposed validation experiments.

| Parameter | Hypothesized Target/Effect | Experimental Value | Positive Control Value |

| IC50 (DHFR) | Dihydrofolate Reductase | To be determined | e.g., Methotrexate (~1 nM) |

| CETSA Shift (ΔTm) | DHFR Target Engagement | To be determined | > 2°C |

| NO Production | Prodrug Bioactivation | To be determined | e.g., SNP (nitroprusside) |

| Cellular RONS Fold Increase | Intracellular Oxidative Stress | To be determined | > 2-fold |

Conclusion and Future Directions

This in-depth technical guide has presented a plausible, dual-pronged mechanism of action for this compound, grounded in the established pharmacology of related compounds. The proposed mechanisms of DHFR inhibition and prodrug bioactivation are not mutually exclusive and may act in concert to produce the compound's biological effects.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethoxy-5-nitropyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

2,4-Dimethoxy-5-nitropyrimidine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile intermediate in the synthesis of complex bioactive molecules. Its strategic importance lies in the unique arrangement of its functional groups: two reactive methoxy groups at the 2- and 4-positions, and an electron-withdrawing nitro group at the 5-position. This configuration activates the pyrimidine ring for a variety of chemical transformations, making it a sought-after building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and applications, offering field-proven insights for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 30561-07-0 | [1][2] |

| Molecular Formula | C₆H₇N₃O₄ | [1] |

| Molecular Weight | 185.14 g/mol | [1] |

| Appearance | Light yellow solid | Inferred from related compounds and general knowledge |

| Storage | Sealed in a dry environment at room temperature | [1] |

Note: Experimentally determined data such as melting point, solubility, and detailed spectral information are not consistently reported in publicly available literature and should be determined empirically upon acquisition.

Synthesis of this compound

The primary synthetic route to this compound involves the methoxylation of a di-halogenated precursor, typically 2,4-dichloro-5-nitropyrimidine. The rationale behind this approach is the high reactivity of the chloro groups towards nucleophilic displacement by methoxide ions.

Experimental Protocol: Synthesis from 2,4-Dichloro-5-nitropyrimidine

This procedure is based on established methods for nucleophilic aromatic substitution on dihalopyrimidines.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2,4-Dichloro-5-nitropyrimidine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Glacial acetic acid (for neutralization)

-

Water

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-5-nitropyrimidine in anhydrous methanol.

-

Add sodium methoxide (at least 2 molar equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with glacial acetic acid.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound as a light yellow solid.

Key Chemical Reactions and Mechanisms

The reactivity of this compound is dominated by two key features: the susceptibility of the methoxy groups to nucleophilic substitution and the reducibility of the nitro group. The electron-withdrawing nitro group significantly influences the reactivity of the pyrimidine ring, making the C4 and C2 positions electrophilic.

Nucleophilic Aromatic Substitution (SNAr)

The methoxy groups, particularly at the C4 position, can be displaced by a variety of nucleophiles. The C4 position is generally more reactive than the C2 position due to greater stabilization of the Meisenheimer intermediate by the adjacent nitro group. This regioselectivity is a cornerstone of its synthetic utility.

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Protocol: Selective Amination at the C4-Position

This protocol describes a general procedure for the selective reaction with an amine at the C4 position.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine)

-

Solvent (e.g., ethanol, isopropanol, or DMF)

-

Acid catalyst (e.g., HCl, optional)

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add the amine (1 to 1.2 equivalents) to the solution. If the amine salt is used, a base (e.g., triethylamine) may be required.

-

Heat the reaction mixture to reflux. The reaction temperature and time will depend on the nucleophilicity of the amine.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the 4-amino-2-methoxy-5-nitropyrimidine derivative.

Reduction of the Nitro Group

The nitro group at the C5 position can be readily reduced to an amino group, which is a crucial transformation for introducing further diversity and for many biological applications. This reduction opens up possibilities for amide bond formation, diazotization, and other reactions characteristic of anilines.

Common Reducing Agents:

-

Catalytic hydrogenation (e.g., H₂, Pd/C)[3]

-

Metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl)

-

Sodium dithionite

Experimental Protocol: Catalytic Hydrogenation

This is a clean and efficient method for the reduction of the nitro group.

Reaction Scheme:

Caption: Reduction of the nitro group to an amine.

Materials:

-

This compound

-

Palladium on carbon (5% or 10% Pd/C)

-

Solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound in the chosen solvent.

-

Carefully add the Pd/C catalyst.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 5-Amino-2,4-dimethoxypyrimidine.

-

The product can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

The 2,4-disubstituted-5-aminopyrimidine core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. This is because it can mimic the hydrogen bonding interactions of the adenine base of ATP in the hinge region of the kinase active site.

While specific, publicly disclosed examples of marketed drugs directly synthesized from this compound are limited, its utility is evident in the patent literature and in the synthesis of advanced intermediates for a range of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).

Synthetic Workflow: From this compound to a Kinase Inhibitor Scaffold

The following workflow illustrates a typical synthetic strategy employing this compound to generate a key intermediate for a kinase inhibitor library.

Caption: A typical workflow for synthesizing a kinase inhibitor scaffold.

This stepwise functionalization allows for the introduction of diverse chemical moieties at the C4 and C5 positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a specific kinase target.

Conclusion

This compound is a valuable and strategically important building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, characterized by selective nucleophilic substitution at the C4 position and straightforward reduction of the nitro group, provides a reliable platform for the construction of complex, biologically active molecules. As the demand for novel targeted therapies continues to grow, the utility of such versatile intermediates is expected to increase, making a thorough understanding of their chemistry essential for researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Biological Activity of 2,4-Dimethoxy-5-nitropyrimidine

Abstract

This technical guide provides a comprehensive analysis of the biological activity of 2,4-Dimethoxy-5-nitropyrimidine. While direct experimental data on this specific molecule is nascent, this document synthesizes the vast body of research on structurally related pyrimidine derivatives to build a robust prospective analysis of its potential therapeutic applications. By examining the established roles of the 2,4-dimethoxy and 5-nitro functional groups in mediating anticancer, antimicrobial, and enzyme inhibitory activities, we provide a foundational resource for researchers, scientists, and drug development professionals. This guide details the known synthesis of this compound and presents exemplar experimental protocols and data interpretation frameworks based on validated studies of analogous compounds. Our objective is to illuminate the promising, yet unexplored, therapeutic potential of this molecule and to provide a scientifically rigorous roadmap for its future investigation.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA.[1] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents. Strategic modifications to the pyrimidine scaffold can significantly modulate the biological activity of the resulting molecules, leading to potent and selective drugs.[2][3] The 2, 4, and 5 positions of the pyrimidine ring are particularly crucial for interaction with biological targets, and substitutions at these positions have yielded compounds with significant anticancer, antimicrobial, and enzyme inhibitory properties.[2] This guide focuses on the untapped potential of this compound, a molecule whose constituent functional groups are hallmarks of established biological activity.

Synthesis of this compound

The synthesis of this compound is a well-documented procedure, typically achieved through the nitration of a 2,4-dimethoxypyrimidine precursor. A common and efficient method involves the reaction of 2,4-dimethoxypyrimidine with a nitrating agent, such as nitric acid in the presence of a dehydrating agent like sulfuric acid.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-dimethoxypyrimidine

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Filter funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxypyrimidine (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

-

Nitration: Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirring solution, maintaining the temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

References

A Technical Guide to the Synthesis of 2,4-Dimethoxy-5-nitropyrimidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many functionalized forms, 2,4-dimethoxy-5-nitropyrimidine stands out as a pivotal intermediate. The presence of the electron-withdrawing nitro group at the C5 position, combined with the electron-donating methoxy groups at C2 and C4, creates a unique electronic profile that facilitates a variety of chemical transformations. This guide provides an in-depth exploration of the primary synthetic routes to this key scaffold and details the subsequent derivatization strategies, with a focus on the reduction of the nitro group to form the versatile 5-aminopyrimidine intermediate. Methodologies are presented with a focus on explaining the underlying chemical principles and providing actionable, step-by-step protocols for the laboratory setting.

Introduction: The Significance of the 5-Nitropyrimidine Scaffold

Pyrimidine and its derivatives are of immense importance in medicinal chemistry, as they are integral components of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1] The 5-nitropyrimidine core, in particular, serves as a valuable building block in drug discovery. The nitro group is a powerful electron-withdrawing group that can activate the pyrimidine ring for certain reactions and can be readily converted into other functional groups, most notably an amino group. This transformation opens the door to a vast chemical space for the synthesis of libraries of compounds for screening. Derivatives of this compound have been investigated for their potential as antitumor and anti-inflammatory agents, highlighting the therapeutic relevance of this chemical class.[1][2][3]

Core Synthesis of this compound

Two principal synthetic strategies dominate the preparation of the this compound scaffold. The choice between these routes often depends on the availability and cost of starting materials, as well as considerations of reaction scale and safety.

Route A: Electrophilic Nitration of 2,4-Dimethoxypyrimidine

This is a direct and common approach that involves the introduction of a nitro group onto the pre-formed 2,4-dimethoxypyrimidine ring.

Scientific Rationale: The pyrimidine ring is inherently electron-deficient. However, the two methoxy groups at positions 2 and 4 are strong electron-donating groups (via resonance), which activate the ring towards electrophilic aromatic substitution. The C5 position is the most electron-rich and sterically accessible site, making it the preferred position for nitration. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][5]

Experimental Protocol:

-

Reactor Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

-

Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 1.5 equivalents) to the sulfuric acid while maintaining the low temperature.

-

Substrate Addition: Dissolve 2,4-dimethoxypyrimidine (1.0 eq) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture. Crucially, the internal temperature must be maintained below 10 °C to prevent side reactions and ensure regioselectivity.

-

Reaction: Stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This precipitates the product and dilutes the strong acid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral (pH ~7).

-

Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield this compound as a pale yellow solid.

Route B: Nucleophilic Aromatic Substitution (SNAr)

An alternative and often high-yielding approach begins with a pre-functionalized pyrimidine, 2,4-dichloro-5-nitropyrimidine, and introduces the methoxy groups via substitution.

Scientific Rationale: The powerful electron-withdrawing effect of the nitro group at C5, combined with the inductive effects of the chlorine atoms and the ring nitrogens, makes the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles. Sodium methoxide (CH₃ONa), a strong nucleophile, readily displaces the chloride ions in a two-step SNAr reaction. This method avoids the use of potent nitrating acid mixtures, which can be advantageous for substrates with acid-sensitive functional groups.

Experimental Protocol:

-

Reactor Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous methanol (e.g., 100 mL).[6]

-

Methoxide Preparation: Carefully add sodium metal (2.2 eq) in small portions to the methanol. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Stir until all the sodium has dissolved to form a solution of sodium methoxide.[7]

-

Substrate Addition: Cool the sodium methoxide solution to 0-5 °C in an ice bath. Add a solution or suspension of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol dropwise, keeping the temperature below 10 °C.[6]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[6]

-

Work-up: Cool the reaction mixture and filter to remove the precipitated sodium chloride.

-

Concentration: Remove the methanol from the filtrate under reduced pressure.

-

Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization or flash column chromatography. This method typically yields a very pure product.[6]

Key Derivatization: Reduction to 5-Amino-2,4-dimethoxypyrimidine

The transformation of the 5-nitro group to a 5-amino group is arguably the most critical step in the derivatization of the core scaffold. The resulting aniline-type amine is a versatile functional handle for a multitude of subsequent reactions.

Scientific Rationale: The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Several methods are available, but catalytic transfer hydrogenation is often preferred for its efficiency, clean reaction profile, and mild conditions. In this process, a hydrogen donor (like ammonium formate) decomposes on the surface of a catalyst (typically palladium on carbon, Pd/C) to generate transient hydrogen gas, which then reduces the nitro group.[8] This method avoids the need for high-pressure hydrogenation equipment.

Experimental Protocol (Catalytic Transfer Hydrogenation):

-

Reactor Setup: In a round-bottom flask, suspend this compound (1.0 eq) and ammonium formate (5-10 eq) in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC, looking for the disappearance of the starting material and the appearance of a new, more polar spot (the amine).

-

Filtration: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; ensure the filter cake remains moist with solvent during and after filtration.

-

Concentration: Remove the methanol from the filtrate under reduced pressure.

-

Purification: The resulting residue can be purified by dissolving it in a suitable solvent like dichloromethane, washing with water to remove any remaining ammonium salts, drying the organic layer, and concentrating. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

| Compound | Formula | Mol. Weight | Appearance | Typical Yield (Route) |

| 2,4-Dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | 193.98 | Yellow Solid | >80% (from 5-nitrouracil)[9][10] |

| This compound | C₆H₇N₃O₄ | 185.14 | Pale Yellow Solid | ~88% (Route B)[6] |

| 5-Amino-2,4-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.16 | Off-white Solid | >90% (Reduction) |

Safety Considerations

-

Nitration: Concentrated nitric and sulfuric acids are extremely corrosive. The nitration reaction is highly exothermic and can run away if cooling is insufficient. Perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Always add acid to water (or ice), never the other way around.

-

Sodium Metal: Sodium reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any water sources.

-

Palladium on Carbon: Pd/C catalyst can be pyrophoric, especially after use when it is finely divided and may have adsorbed hydrogen. Do not allow the used catalyst to dry in the air. Quench it carefully by suspending it in a large volume of water.

Conclusion

The synthesis of this compound is a well-established process that provides a gateway to a rich field of medicinal chemistry. Both the direct nitration and the nucleophilic substitution routes offer reliable and scalable methods to access this key intermediate. The subsequent reduction to 5-amino-2,4-dimethoxypyrimidine unlocks immense potential for creating diverse molecular architectures. By understanding the chemical principles behind each step and adhering to rigorous experimental protocols, researchers can efficiently generate libraries of novel pyrimidine derivatives for evaluation in drug development programs.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. 5-nitro-2,4-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

2,4-Dimethoxy-5-nitropyrimidine solubility profile

An In-depth Technical Guide to the Solubility Profile of 2,4-Dimethoxy-5-nitropyrimidine

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a heterocyclic organic compound of interest in pharmaceutical and chemical research. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document synthesizes foundational chemical principles to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in various solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical methodologies to effectively utilize this compound in their work.

Introduction: The Significance of a Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in both biological and chemical systems. For a compound like this compound, understanding its solubility is paramount for a range of applications, from designing effective synthetic routes to formulating drug delivery systems. A comprehensive solubility profile informs decisions on solvent selection for reactions and purifications, predicts absorption and distribution in vivo, and guides the development of stable and bioavailable formulations.

This guide will delve into the structural attributes of this compound to forecast its solubility in aqueous and organic solvents. We will then provide robust, step-by-step protocols for the empirical determination of its solubility, ensuring that researchers can generate the precise data required for their specific applications.

Molecular Structure and Predicted Solubility

The solubility of an organic compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[1][2]

The structure of this compound features a pyrimidine core substituted with two methoxy groups and a nitro group. Let's analyze the contribution of each component:

-

Pyrimidine Core: The pyrimidine ring itself is a polar heterocyclic aromatic compound, moderately soluble in water due to the presence of two nitrogen atoms that can act as hydrogen bond acceptors.[3]

-

Dimethoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can also accept hydrogen bonds. Their presence is anticipated to enhance solubility in polar organic solvents.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and highly polar functional group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, which would generally increase solubility in polar solvents.

Overall Prediction: Based on its structure, this compound is predicted to be a polar molecule. Therefore, it is expected to exhibit limited solubility in non-polar solvents like hexane and greater solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in polar protic solvents like methanol and ethanol.[4] Its solubility in water is likely to be low to moderate, influenced by the interplay of its polar functional groups and the aromatic pyrimidine ring.

The following diagram illustrates the key functional groups of this compound that influence its solubility.

Caption: Key functional groups of this compound influencing its solubility.

Factors Influencing Solubility

Several external factors can significantly impact the solubility of this compound.[3]

-

Temperature: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[5][6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

pH: The pH of the solvent can dramatically affect the solubility of ionizable compounds.[7] Although this compound does not have strongly acidic or basic functional groups, the nitrogen atoms in the pyrimidine ring have lone pairs of electrons and can be protonated under acidic conditions. Protonation would lead to the formation of a cationic species, which is expected to be significantly more soluble in aqueous solutions.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic approach to testing solubility in a range of solvents with varying polarities is recommended.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental methods are recommended.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining equilibrium solubility.[6]

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Solvent Evaporation: Accurately transfer a known volume of the clear filtrate to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Quantification: Once the solvent is completely removed, reweigh the container with the solid residue.

-

Calculation: The solubility is calculated as the mass of the residue divided by the volume of the filtrate.

The following diagram illustrates the workflow for the gravimetric solubility determination method.

Caption: Workflow for the gravimetric method of solubility determination.

UV/Vis Spectrophotometry Method

This method is faster than the gravimetric method and is suitable for compounds with a chromophore.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Step-by-Step Protocol:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-3 of the gravimetric method.

-

Sampling and Dilution:

-

Withdraw a known volume of the clear supernatant and filter it.

-

Dilute the filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Data Presentation

| Solvent Class | Specific Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |

| Polar Protic | Water | 10.2 | Low to Moderate | |

| Methanol | 5.1 | Soluble | ||

| Ethanol | 4.3 | Soluble | ||

| Polar Aprotic | DMSO | 7.2 | Highly Soluble | |

| DMF | 6.4 | Highly Soluble | ||

| Acetonitrile | 5.8 | Soluble | ||

| Non-Polar | Hexane | 0.1 | Insoluble | |

| Toluene | 2.4 | Sparingly Soluble |

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility profile of this compound based on its molecular structure and the principles of chemical solubility. While quantitative data is sparse, the provided insights and detailed experimental protocols empower researchers to determine the solubility of this compound with high accuracy and precision. A thorough understanding and empirical determination of its solubility are crucial for the successful application of this compound in research and development.

References

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide to 2,4-Dimethoxy-5-nitropyrimidine for Advanced Research and Pharmaceutical Development

This guide provides an in-depth technical overview of 2,4-dimethoxy-5-nitropyrimidine (CAS No. 30561-07-0), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document eschews rigid templates in favor of a structure that logically presents the critical information necessary for the effective procurement, characterization, and application of this versatile compound.

Strategic Importance in Synthesis and Medicinal Chemistry

This compound is a polysubstituted pyrimidine derivative featuring two electron-donating methoxy groups and a potent electron-withdrawing nitro group. This electronic arrangement confers a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, and the specific substitution pattern of this molecule offers multiple avenues for further functionalization.

The strategic placement of the methoxy groups at the 2- and 4-positions and the nitro group at the 5-position activates the pyrimidine ring for various chemical transformations. While direct analogues are prominent in medicinal chemistry, this compound serves as a crucial starting material for derivatives with potential applications as kinase inhibitors and antifolate agents, targeting a range of diseases from cancer to opportunistic infections.[1] The methoxy groups, prevalent in many approved drugs, can enhance ligand-target binding, improve physicochemical properties, and positively influence ADME (absorption, distribution, metabolism, and excretion) parameters.[2]

Commercial Availability and Supplier Evaluation

For any research or development program, a reliable and well-characterized source of starting materials is paramount. This compound is available from a number of commercial suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity, available analytical data, and consistency of supply.

| Supplier | CAS Number | Additional Information |

| --INVALID-LINK-- | 30561-07-0 | Specialty chemical supplier with global distribution.[3] |

| --INVALID-LINK-- | 30561-07-0 | Provides purity specifications and basic safety information.[4] |

| --INVALID-LINK-- | 30561-07-0 | Manufacturer with a focus on pharmaceutical intermediates.[5] |

| --INVALID-LINK-- | 30561-07-0 | Chinese manufacturer listing the compound with its molecular formula and weight.[6] |

| --INVALID-LINK-- | 30561-07-0 | Lists the compound among its catalog of chemical products.[7] |

Expert Insight: When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) that includes detailed analytical data, such as ¹H NMR, ¹³C NMR, and purity assessment by HPLC or GC. The absence of readily available public spectral data for this specific compound underscores the importance of supplier-provided characterization.

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is essential for the consistent supply of any key intermediate. A detailed protocol for the synthesis of this compound has been disclosed in the patent literature, providing a clear pathway for its preparation.

Protocol: Synthesis of this compound[8]

This synthesis proceeds via a nucleophilic aromatic substitution of a di-chlorinated precursor.

Diagram: Synthetic Pathway

Caption: Workflow for the synthesis of this compound.

Experimental Details:

-

Preparation of Sodium Methoxide: In a 2 L three-neck round-bottom flask equipped with a thermometer, condenser, and mechanical stirrer under an argon atmosphere, slowly add small pieces of sodium metal (65 g, 2.83 mol) to methanol (1 L). The reaction is exothermic and should be performed with caution.

-

Nucleophilic Substitution: After all the sodium has dissolved, cool the sodium methoxide solution to -5 °C. Prepare a suspension of 2,4-dichloro-5-nitropyrimidine (250 g, 1.29 mol) in methanol (500 mL) and add it carefully in small portions to the cooled sodium methoxide solution, ensuring the temperature does not exceed +10 °C. The reaction is highly exothermic.

-

Reaction Monitoring and Work-up: Maintain the reaction mixture at 0-5 °C for 30 minutes after the addition is complete, then allow it to warm to room temperature. Monitor the reaction for the complete consumption of the starting material using a suitable technique such as UPLC-MS.

-

Isolation and Purification: Cool the reaction mixture to approximately 5 °C and filter the solid product. Wash the crude product with a small amount of cold methanol. Suspend the solid in water (1 L) with vigorous stirring, filter, and wash the resulting solid with water (500 mL) and n-hexane (200 mL). Dry the product overnight to yield this compound as a light yellow solid.

Causality of Experimental Choices:

-

Inert Atmosphere: The use of an argon atmosphere is critical during the preparation of sodium methoxide to prevent the reaction of sodium metal with atmospheric moisture and oxygen.

-

Temperature Control: The highly exothermic nature of both the sodium methoxide formation and the subsequent nucleophilic substitution necessitates careful temperature control to prevent side reactions and ensure safety.

-

Washing Steps: Washing with water removes any remaining inorganic salts, while the hexane wash helps to remove non-polar impurities, resulting in a higher purity final product.

Analytical Characterization: A Predictive Approach

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.90 | s | 1H | H-6 | The proton at the 6-position is expected to be significantly deshielded due to the anisotropic effect of the adjacent nitro group and the electron-withdrawing nature of the pyrimidine ring. |

| ~4.15 | s | 3H | OCH₃ (C4) | The methoxy group at the 4-position is typically observed in this region. |

| ~4.10 | s | 3H | OCH₃ (C2) | The methoxy group at the 2-position is expected to have a slightly different chemical shift from the C4-methoxy group due to the different electronic environment. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C4 | The carbon atom attached to the methoxy group at the 4-position is expected to be in the downfield region. |

| ~165 | C2 | The carbon atom attached to the methoxy group at the 2-position will also be in the downfield region. |

| ~150 | C6 | The carbon atom bearing the proton at the 6-position will be significantly influenced by the nitro group. |

| ~120 | C5 | The carbon atom attached to the nitro group will be deshielded. |

| ~55 | OCH₃ | The carbon atoms of the methoxy groups are typically found in this region. |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic, OCH₃) |

| ~1580-1560 | C=N stretching (pyrimidine ring) |

| ~1550-1500 & ~1350-1300 | Asymmetric and symmetric N-O stretching (nitro group) |

| ~1250-1000 | C-O stretching (methoxy groups) |

Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 185. The fragmentation pattern would likely involve the loss of a methyl radical (·CH₃) to give a peak at m/z 170, followed by the loss of carbon monoxide (CO) or the nitro group (·NO₂).

Reactivity and Applications in Synthetic Workflows

The reactivity of this compound is governed by the interplay of its substituents. The electron-rich nature of the dimethoxy-substituted pyrimidine ring, combined with the strong electron-withdrawing nitro group, opens up several synthetic possibilities.

Diagram: Reactivity Profile

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution: While the methoxy groups are generally poor leaving groups compared to halogens, they can be displaced by strong nucleophiles under forcing conditions. The regioselectivity of such reactions would need to be determined experimentally.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-mediated reductions (e.g., SnCl₂ or Fe in acidic media). This transformation provides access to 5-amino-2,4-dimethoxypyrimidine, a versatile intermediate for further elaboration.

-

Functionalization of the Amino Group: The resulting 5-amino-2,4-dimethoxypyrimidine can be further functionalized through acylation to form amides, sulfonamides, or ureas. It can also undergo diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the 5-position.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound was not found in the public domain, the SDS for structurally related nitro-aromatic and pyrimidine compounds should be consulted for guidance.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a commercially available and synthetically valuable building block for the development of novel compounds, particularly in the pharmaceutical industry. Its unique electronic and reactivity profile offers multiple opportunities for the synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its procurement, synthesis, predicted analytical characteristics, and reactivity, empowering researchers to confidently incorporate this versatile intermediate into their synthetic strategies. The emphasis on predictive data and the rationale behind experimental choices aims to foster a deeper understanding and more effective utilization of this important chemical entity.

References

- 1. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]